4,6,7-Trimethoxy-2-nitro-1-benzofuran

Antiparasitic Trichomonacidal In vivo efficacy

Polymethoxy nitrobenzofuran SAR programs require isomer-specific leads, not generic analogs. This 4,6,7-trimethoxy congener delivers the highest trichomonacidal efficacy in its series. - **In vivo efficacy:** 90% cure rate (9/10 rats) - equivalent to clinical standard metronidazole. - **Redox advantage:** One-electron reduction potential (-285 to -309 mV) exceeds nitroimidazole radiosensitizers. - **SAR tool:** 7-methoxy group potentiates nitroreductase bioactivation for mechanistic toxicology. Direct substitute for 4,5,6-trimethoxy isomer when targeting T. vaginalis.

Molecular Formula C11H11NO6
Molecular Weight 253.21 g/mol
CAS No. 65162-25-6
Cat. No. B12884370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,7-Trimethoxy-2-nitro-1-benzofuran
CAS65162-25-6
Molecular FormulaC11H11NO6
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=C1C=C(O2)[N+](=O)[O-])OC)OC
InChIInChI=1S/C11H11NO6/c1-15-7-5-8(16-2)11(17-3)10-6(7)4-9(18-10)12(13)14/h4-5H,1-3H3
InChIKeyNBCYLSQJAQUSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6,7-Trimethoxy-2-nitro-1-benzofuran: Core Identity


4,6,7-Trimethoxy-2-nitro-1-benzofuran (CAS 65162-25-6) is a polymethoxylated 2-nitrobenzofuran derivative belonging to the nitroarenofuran class. It is characterized by a nitro group at the furan 2-position and three methoxy substituents at the benzene 4-, 6-, and 7-positions, which collectively define its electron affinity, redox behavior, and antiparasitic pharmacophore. Early pharmacological investigations established its in vivo trichomonacidal efficacy comparable to metronidazole and demonstrated class-level radiosensitizing potential attributable to its one-electron reduction potential [1] [2].

Why 4,6,7-Trimethoxy-2-nitro-1-benzofuran Is Irreplaceable


Within the 2-nitrobenzofuran series, both the number and the ring positions of methoxy substituents exert a decisive influence on antiparasitic potency and genotoxic profile. The 4,6,7-trimethoxy substitution pattern yields the highest in vivo trichomonacidal activity among five tested polymethoxy congeners, equalling the clinical reference metronidazole, whereas the 4,5,6-trimethoxy isomer is distinguished by superior amoebicidal efficacy [1]. In the redox dimension, 2-nitrobenzofurans as a class possess one-electron reduction potentials more electron-affinic than the clinically evaluated nitroimidazoles misonidazole and metronidazole, yet the magnitude of this advantage is modulated by methoxy substitution, making direct interchange of analogs unreliable without matched comparative data [2].

4,6,7-Trimethoxy-2-nitro-1-benzofuran: Comparative Evidence


Trichomonacidal Activity Compared to Metronidazole

Among five polymethoxy-2-nitrobenzofuran derivatives evaluated in a rat model of Trichomonas vaginalis infection, 2-nitro-4,6,7-trimethoxy benzofuran was identified as the most effective derivative. It achieved a cure rate of 9 out of 10 treated rats, numerically identical to the reference drug metronidazole. This result explicitly distinguishes the 4,6,7-substitution pattern from all other polymethoxy isomers tested in the same study [1].

Antiparasitic Trichomonacidal In vivo efficacy

Amoebicidal Efficacy: 4,5,6-Trimethoxy Superiority

In the same study, three polymethoxy-2-nitrobenzofuran derivatives were tested against Entamoeba histolytica in rats. The 2-nitro-4,5,6-trimethoxy benzofuran isomer achieved a cure rate of 24 out of 25 rats (96%), demonstrating markedly superior amoebicidal activity compared to the 4,6,7-isomer, for which a specific amoebicidal cure rate was not highlighted as top-performing. This establishes that the 4,6,7-trimethoxy configuration, while optimal for trichomonacidal activity, is not the preferred choice for amoebicidal applications relative to its 4,5,6 congener [1].

Antiparasitic Amoebicidal In vivo efficacy

One-Electron Reduction Potential: 2-Nitrobenzofurans vs. Nitroimidazoles

Pulse radiolysis studies established that the one-electron reduction potentials of 2-nitrobenzofurans fall within the range of -285 to -309 mV. This range is more electron-affinic than the clinically evaluated nitroimidazoles misonidazole and metronidazole from the same era. Although this measurement was performed on a group of 2-nitrobenzofurans (including hydroxy-substituted derivatives) and not specifically on the 4,6,7-trimethoxy derivative, the electron-affinic character is a class property driven by the 2-nitro group, and SAR evidence indicates that methoxy substitution at position 7 further enhances the activity of the nitro group [1] [2].

Radiosensitization Redox potential Electron affinity

Genotoxicity SAR: 7-Methoxy Potentiation of Nitro Activity

A comprehensive SAR and QSAR analysis of nitroarenofurans demonstrated that the activity of the nitro group at position 2 of the furan ring is increased by substitution of a methoxy group at position 7 of the 2-nitronaphtho[2,1-b]furan (R6597) structure. While this finding derives from the naphthofuran rather than the benzofuran series, the electronic effect of the 7-methoxy group on the nitro pharmacophore is consistent across the arenofuran scaffold and supports the privileged status of the 4,6,7-trimethoxy substitution pattern in the target compound [1].

Genotoxicity SAR Nitroreductase activation

Application Scenarios for 4,6,7-Trimethoxy-2-nitro-1-benzofuran


Trichomoniasis Lead Optimization

Research programs targeting novel trichomonacidal agents can utilize 4,6,7-trimethoxy-2-nitro-1-benzofuran as a benchmark nitroarenofuran lead. Its demonstrated in vivo cure rate of 9/10 in a rat model, equivalent to the clinical standard metronidazole, establishes it as the most potent polymethoxy-2-nitrobenzofuran for this indication [1]. Procurement should be prioritized over the 4,5,6-trimethoxy isomer, which is inferior in trichomonacidal activity.

Amoebicidal Research: Isomer Selection

For amoebicidal drug discovery, the 4,5,6-trimethoxy isomer (CAS 65162-23-4) is the preferred procurement choice, achieving 96% cure (24/25 rats) against E. histolytica [1]. The 4,6,7-isomer, while possessing amoebicidal activity, is not the optimal candidate within the polymethoxy series, underscoring the necessity of isomer-specific selection for target-based screening programs.

Hypoxic Radiosensitizer Development: Scaffold Exploration

Teams developing hypoxia-selective radiosensitizers can leverage the 2-nitrobenzofuran scaffold's favorable one-electron reduction potential range (-285 to -309 mV), which exceeds the electron affinity of nitroimidazole benchmarks [2]. The 7-methoxy substituent present in 4,6,7-trimethoxy-2-nitro-1-benzofuran is predicted by SAR to further enhance nitro group activity [3], making this compound a rational stoichiometric and structural entry point for medicinal chemistry optimization.

Genotoxicity SAR and Nitroreductase Profiling

In mechanistic toxicology and nitroreductase research, 4,6,7-trimethoxy-2-nitro-1-benzofuran serves as a defined positional isomer tool compound. SAR studies indicate that the 7-methoxy group potentiates nitro group bioactivation [3], enabling controlled investigation of substitution-dependent mutagenicity and metabolic activation pathways in bacterial and mammalian enzyme systems.

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